4-bromo-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide
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Overview
Description
4-bromo-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom, a benzamide group, and a 3-methyl-1,2,4-oxadiazol-5-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable amidoxime with a carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions.
Coupling with benzamide: The final step involves coupling the 3-methyl-1,2,4-oxadiazol-5-yl moiety with a benzamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling reactions: The benzamide group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with LAH would produce a reduced form of the compound.
Scientific Research Applications
4-bromo-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-ethyl-1,2-oxazolidin-3-one: Another brominated heterocyclic compound with potential biological activities.
4-bromo-N-[(5-(substituted phenyl)-1,3,4-oxadiazol-2yl)methyl]aniline: A related oxadiazole derivative with antimicrobial properties.
Uniqueness
4-bromo-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications in various fields of research.
Properties
Molecular Formula |
C10H8BrN3O2 |
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Molecular Weight |
282.09 g/mol |
IUPAC Name |
4-bromo-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide |
InChI |
InChI=1S/C10H8BrN3O2/c1-6-12-10(16-14-6)13-9(15)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,12,13,14,15) |
InChI Key |
DQXKMBYAHDRKSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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